

Safety and handling precautions for Grewe diamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Cat. No.: B011966

[Get Quote](#)

An In-depth Technical Guide to the Safety and Handling of Grewe Diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Grewe diamine, a key intermediate in pharmaceutical and agrochemical synthesis. All procedures should be conducted in accordance with established laboratory safety protocols and under the supervision of qualified personnel.

Chemical Identification

Grewe diamine is scientifically known as 4-amino-5-aminomethyl-2-methylpyrimidine. It is a critical building block in the synthesis of Vitamin B1 (Thiamine) and other bioactive molecules.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Identifier	Value
Common Name	Grewe Diamine [2] [5] [6]
IUPAC Name	5-(aminomethyl)-2-methylpyrimidin-4-amine [1]
Synonyms	4-Amino-2-methyl-5-pyrimidinemethanamine [2] [7]
CAS Number	95-02-3 [2] [5] [6] [7]
Molecular Formula	C ₆ H ₁₀ N ₄ [2] [5] [6]
Molecular Weight	138.17 g/mol [2] [5]
Structure	(See chemical structure diagram)

Hazard Identification and Classification

Grewe diamine is classified as a hazardous substance. The primary risks are associated with skin and eye contact.

GHS Hazard Classification:

Hazard Class	Category	Hazard Statement
Skin Irritation	2	H315: Causes skin irritation [8] [9]
Serious Eye Damage	1	H318: Causes serious eye damage [9]
Skin Sensitization	1	H317: May cause an allergic skin reaction [9]

Hazard Pictograms:

corrosive, irritant

Signal Word:Danger[\[1\]](#)

Physical and Chemical Properties

A summary of the key physical and chemical properties of Grewe diamine is provided below.

Property	Value	Source
Appearance	White to yellow to orange crystalline powder	[5] [10]
Melting Point	126 - 130 °C	[5] [10]
Purity	≥ 95% (HPLC)	[5]

Toxicology and Health Effects

While specific quantitative toxicity data such as LD50 values are not readily available in the reviewed literature, the GHS classification indicates significant health hazards upon exposure. Aromatic amines as a class can be readily absorbed through the skin and may pose long-term health risks.[\[8\]](#)

- Inhalation: May cause respiratory irritation.[\[11\]](#)
- Skin Contact: Causes skin irritation and may lead to allergic skin reactions.[\[9\]](#) Harmful if absorbed through the skin.
- Eye Contact: Causes serious eye damage.[\[9\]](#)
- Ingestion: May be harmful if swallowed.

Handling and Storage

Proper handling and storage are crucial to minimize exposure risks.

5.1 Personal Protective Equipment (PPE)

- Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[\[12\]](#)
- Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use.[\[12\]](#)

- Skin and Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.
- Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if dust is generated.[13]

5.2 Safe Handling Practices

- Work in a well-ventilated area, preferably under a chemical fume hood.[9][13]
- Avoid the formation and inhalation of dust and aerosols.[9][13]
- Do not eat, drink, or smoke in the work area.[11]
- Wash hands thoroughly after handling.[9][11]
- Keep containers securely sealed when not in use.[11]

5.3 Storage Conditions

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
- Recommended storage temperatures range from 2-8°C to -20°C for long-term stability.[5][7][9]
- Store away from incompatible materials and foodstuff containers.[9]

Emergency and First Aid Procedures

6.1 Spill Response

- Evacuate personnel from the spill area.
- Ensure adequate ventilation and remove all sources of ignition.[13]
- Wear appropriate PPE as described in Section 5.1.
- Carefully sweep up the solid material, avoiding dust generation.[12]

- Collect waste in a suitable, labeled, and closed container for disposal.[11][13]

6.2 First Aid Measures

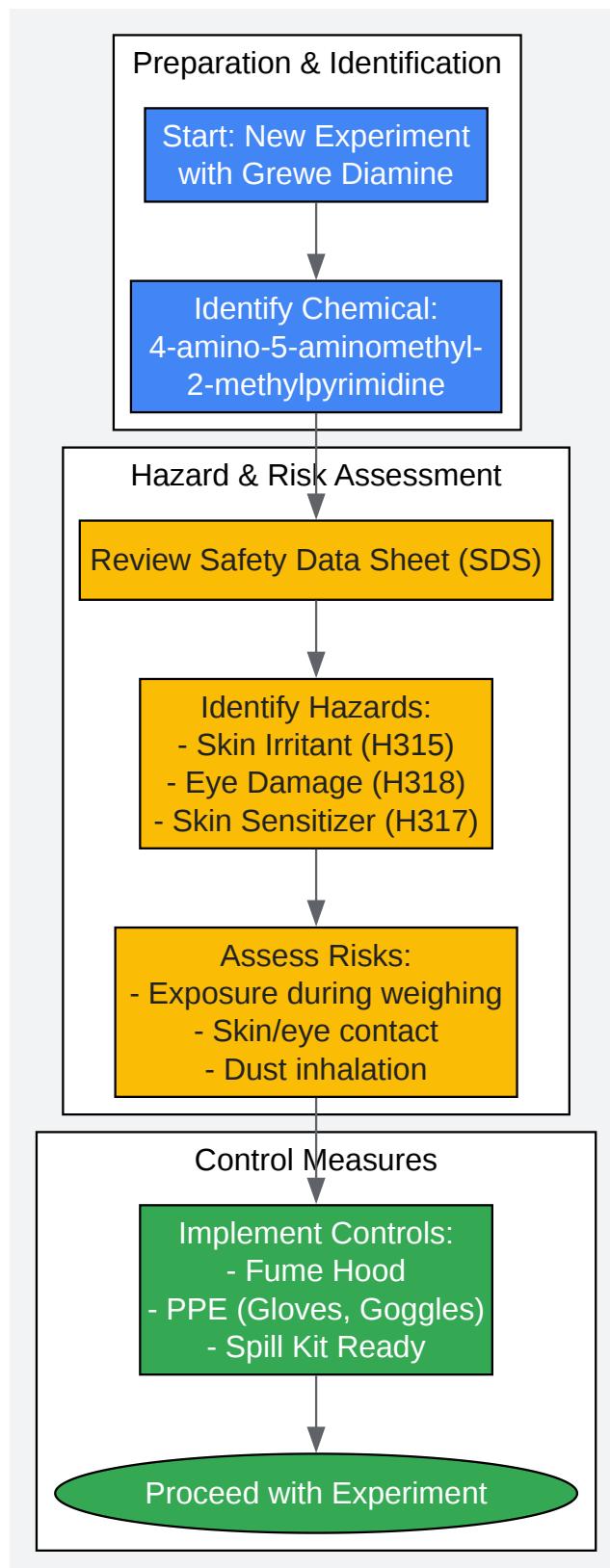
Exposure Route	Procedure
Inhalation	Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
Skin Contact	Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical help if irritation or a rash occurs.[4][10][13]
Eye Contact	Immediately rinse with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][13]
Ingestion	Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[13]

Experimental Protocols

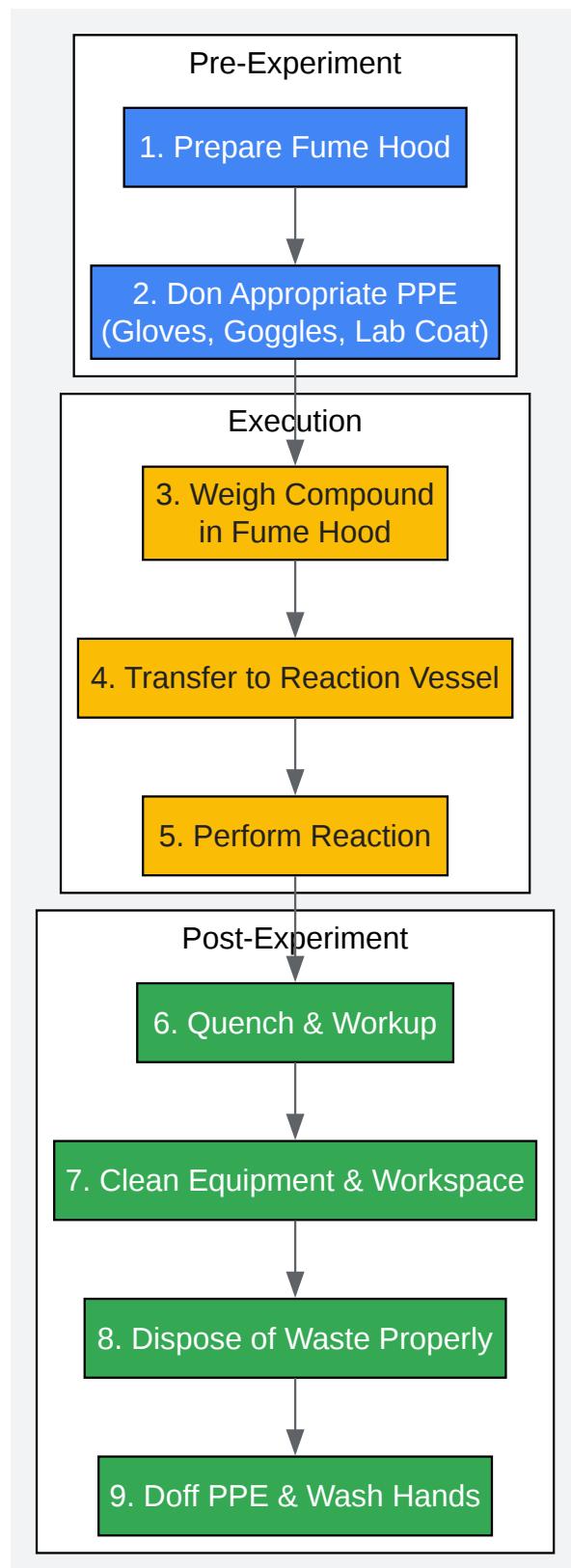
7.1 General Protocol for Safe Handling of Powdered Grewe Diamine

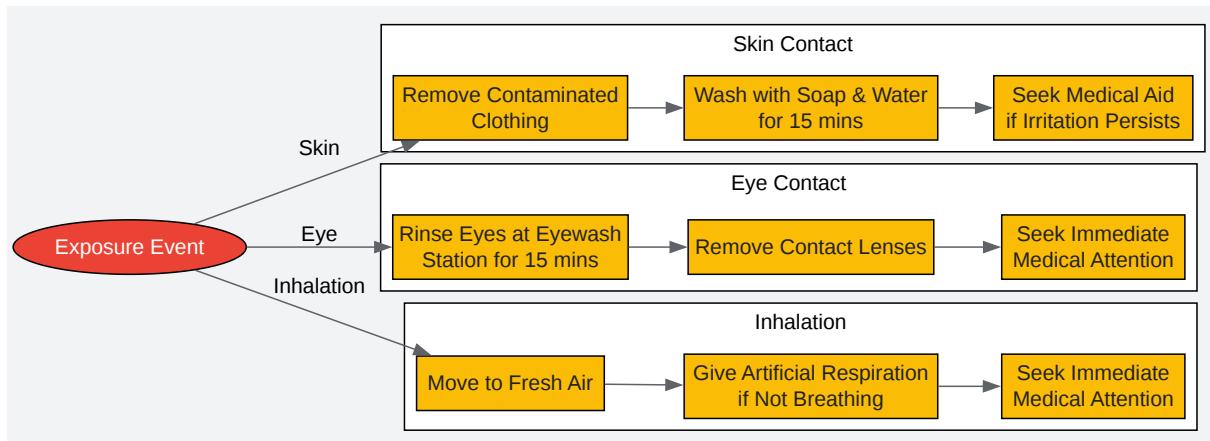
This protocol outlines the general steps for safely weighing and using Grewe diamine powder in a laboratory setting.

- Preparation:
 - Ensure the work area (chemical fume hood) is clean and uncluttered.
 - Verify that all necessary PPE is available and in good condition.


- Prepare all required equipment (spatulas, weigh boats, glassware) and reagents.
- Place a labeled waste container within the fume hood for contaminated disposables.
- Weighing:
 - Perform all weighing operations within a ventilated enclosure or fume hood to contain dust.
 - Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat.
 - Avoid any sudden movements that could create airborne dust.
 - Close the primary container tightly immediately after use.
- Transfer and Use:
 - Carefully add the weighed powder to the reaction vessel. If transferring to a flask with a narrow neck, use a powder funnel.
 - If making a solution, add the solvent slowly to the powder to avoid splashing.
- Cleanup:
 - Decontaminate spatulas and other reusable equipment after use.
 - Dispose of weigh boats, contaminated wipes, and gloves in the designated hazardous waste container.
 - Wipe down the work surface with an appropriate cleaning agent.
- Post-Handling:
 - Wash hands thoroughly with soap and water after removing gloves.

7.2 Synthesis of Grewe Diamine from 4-Amino-2-methylpyrimidine-5-carbonitrile


The following protocol is adapted from a literature procedure for the hydrogenation of the nitrile precursor.[\[13\]](#)


- Setup:
 - Charge a high-pressure autoclave with 4-Amino-2-methylpyrimidine-5-carbonitrile (15 mol), a saturated methanol solution of ammonia (20 L), and modified Raney nickel (300 g, wet weight).
- Reaction:
 - Seal the autoclave and purge with hydrogen gas.
 - Pressurize the vessel to 4 MPa with hydrogen.
 - Heat the mixture to 100 °C while stirring.
 - Maintain these conditions for 5 hours.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Carefully vent the excess hydrogen pressure.
 - Filter the mixture to remove the Raney nickel catalyst.
 - Concentrate the filtrate under reduced pressure to yield 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe diamine) as a white solid.

Visualizations

[Click to download full resolution via product page](#)

Caption: Hazard identification and risk assessment workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. diplomatacommercial.com [diplomatacommercial.com]
- 2. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 3. veeprho.com [veeprho.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-AMINO-2-METHYL PYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride Pharmaceutical Secondary Standard; Certified Reference Material 874-43-1 [sigmaaldrich.com]
- 10. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. [skcinc.com](https://www.skcinc.com) [skcinc.com]
- 13. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]
- To cite this document: BenchChem. [Safety and handling precautions for Grewe diamine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b011966#safety-and-handling-precautions-for-grewe-diamine\]](https://www.benchchem.com/product/b011966#safety-and-handling-precautions-for-grewe-diamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com